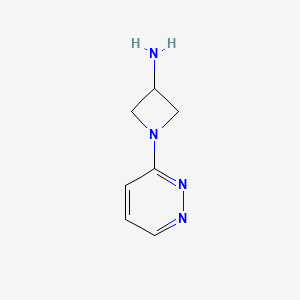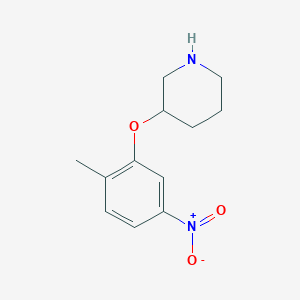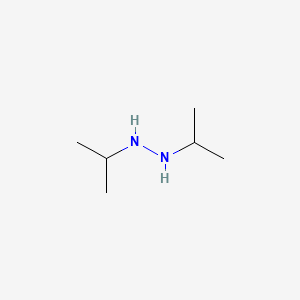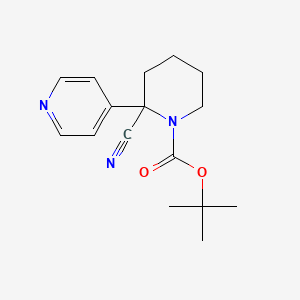
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-fluorobenzenesulfonamido group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid typically involves the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino group is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonamide.
Carboxylation: Finally, the compound is carboxylated at the 3-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide or carboxylic acid groups.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
作用機序
The mechanism of action of 5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom may enhance binding affinity through hydrophobic interactions. The carboxylic acid group can also participate in ionic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but lacks the sulfonamide group.
5-(4-Chlorobenzenesulfonamido)pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
5-(4-Methylbenzenesulfonamido)pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid is unique due to the presence of both the sulfonamide and fluorine groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
特性
分子式 |
C12H9FN2O4S |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
5-[(4-fluorophenyl)sulfonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-1-3-11(4-2-9)20(18,19)15-10-5-8(12(16)17)6-14-7-10/h1-7,15H,(H,16,17) |
InChIキー |
LXSBANJPQYFVEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


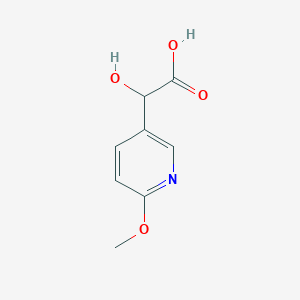
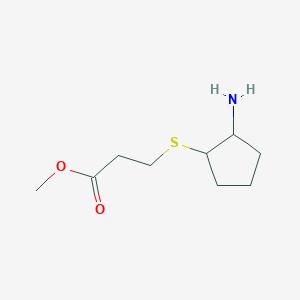

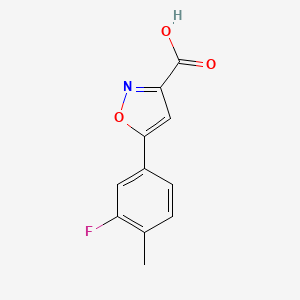
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
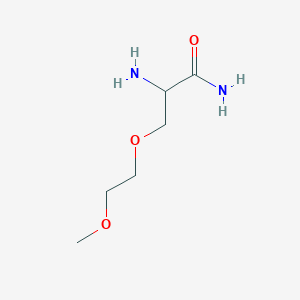
![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
